N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-18-10-8-15(14-19(18)25-2)12-13-21-20-11-9-17(22-23-20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBIJZHTXXIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylethylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine with analogs based on structural features, substituent effects, and inferred pharmacological properties.
Pyridazine vs. Pyrazolo-Pyrimidine Derivatives
A closely related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (ECHEMI ID: 896593-85-4), replaces the pyridazine core with a pyrazolo-pyrimidine scaffold. Key differences include:
- Bioactivity Implications: Pyrazolo-pyrimidines are known adenosine receptor antagonists, suggesting that this analog might exhibit distinct binding affinities compared to pyridazine-based structures.
| Property | Pyridazine Derivative | Pyrazolo-Pyrimidine Analog |
|---|---|---|
| Core Structure | Pyridazine | Pyrazolo[1,5-a]pyrimidine |
| Substituents at Position 6 | Phenyl | Ethyl |
| Methoxy Groups | 3,4-Dimethoxyphenethyl | 3,4-Dimethoxyphenethyl |
| Inferred LogP* | ~3.5 (estimated) | ~4.2 (higher due to ethyl/methyl groups) |
*LogP values are hypothetical based on substituent contributions.
Aromatic vs. Trifluoromethyl Substitutions
The compound 3-amino-6-(3,4-dimethoxyphenyl)-N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (InChIKey: ZDHSEWXOVZRHLV-UHFFFAOYSA-N) introduces a thieno-pyridine core and a trifluoromethyl group. Key distinctions:
- Bulkiness : The tricyclic adamantane substituent may reduce membrane permeability but enhance target specificity.
Pyridazine vs. Benzothiazole Derivatives
N-Benzyl-5-methoxy-1,3-benzothiazol-2-amine (ECHEMI ID: 878061-41-7) shares a methoxy-aromatic motif but replaces pyridazine with a benzothiazole ring. Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to pyridazine derivatives .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridazine ring, which is known for its pharmacological properties.
Research indicates that compounds similar to this compound exhibit dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR), which are critical targets in cancer therapy. Such dual inhibition can lead to enhanced cytotoxic effects against various cancer cell lines.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that derivatives of pyridazine compounds demonstrate significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been highlighted as a key mechanism in its anticancer activity .
- In vitro assays reveal that this compound exhibits superior activity compared to standard chemotherapeutic agents like doxorubicin and erlotinib .
- Inhibition of Enzymatic Activity :
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyridazin-3-amine?
Answer:
The synthesis typically involves coupling a pyridazine core with a substituted phenethylamine. A validated approach includes:
- Step 1: Reacting 3,4-dimethoxyphenethylamine with a halogenated pyridazine derivative (e.g., 6-phenylpyridazin-3-yl chloride) under nucleophilic substitution conditions.
- Step 2: Optimizing reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and base (e.g., K₂CO₃) to enhance yield .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR and mass spectrometry .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Use a combination of analytical techniques:
- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally related azanium chloride derivatives .
- NMR spectroscopy: Compare - and -NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .
- Mass spectrometry (HRMS): Confirm molecular weight with <1 ppm error .
Advanced: What computational methods are suitable for predicting biological targets or mechanism of action?
Answer:
- Molecular docking: Screen against protein databases (e.g., Plasmodium falciparum M18 aspartyl aminopeptidase) using software like AutoDock Vina. Key residues (e.g., His342, Ser414) may form hydrogen bonds with the dimethoxyphenyl group .
- 3D-QSAR modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with inhibitory activity using CoMFA/CoMSIA .
- MD simulations: Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Variation of substituents: Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated derivatives) to evaluate electronic effects on receptor binding .
- Bioactivity assays: Test analogs in enzyme inhibition (e.g., IC₅₀ against kinases) or antiparasitic assays (e.g., Plasmodium growth inhibition) .
- Data analysis: Use clustering algorithms to group compounds by activity profiles and identify critical pharmacophores .
Advanced: How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Answer:
- Assay validation: Ensure consistency in experimental conditions (e.g., ATP concentration in kinase assays, pH, temperature) .
- Orthogonal assays: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. fluorescence-based enzyme inhibition) .
- Statistical rigor: Apply ANOVA or Student’s t-test to assess reproducibility across triplicate experiments .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the methoxy groups.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Answer:
- Protective groups: Use tert-butoxycarbonyl (Boc) for amines during coupling steps to prevent side reactions .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 8 hrs to 30 mins) for steps requiring high temperatures .
- In-line purification: Employ automated flash chromatography systems for intermediates prone to degradation .
Advanced: How can researchers elucidate the metabolic pathways of this compound in vitro?
Answer:
- Microsomal incubation: Use human liver microsomes (HLM) with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., O-demethylation products) .
- CYP enzyme profiling: Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to determine primary metabolic routes .
Table 1: Key Docking Scores for Analogous Compounds
| Compound | Docking Score (kcal/mol) | Target Residue | Reference |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxyquinolin-4-amine | -7.08 | His342 | |
| N-[2-(3,4-dimethoxyphenyl)ethyl]isoquinolin-4-amine | -7.17 | — |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
